
Hexasulfane-1,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexasulfane-1,6-dicarbonitrile is a sulfur-containing organic compound characterized by its unique structure, which includes six sulfur atoms and two cyano groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexasulfane-1,6-dicarbonitrile can be synthesized through the careful manipulation of sulfur-containing precursors. One common method involves the chlorination of cyclo-hexasulfur to yield dichlorotetrasulfane, which is then used to prepare this compound. Another approach involves the reaction of sulfur chains with dicyano compounds under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available raw materials. The process is designed to ensure high yield, product purity, and safety. The reaction conditions are optimized to facilitate the efficient conversion of precursors to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Hexasulfane-1,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and cyano groups, which make the compound reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Hexasulfane-1,6-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex sulfur-containing molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.
Industry: this compound is used in the development of advanced materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism by which hexasulfane-1,6-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form bonds with metal ions and other reactive sites, leading to the modulation of biochemical pathways. This interaction can result in changes in enzyme activity, protein function, and cellular processes.
Comparación Con Compuestos Similares
Dicyanohexasulfane: Similar in structure but with different reactivity and applications.
Cyclo-Nonasulfur: Another sulfur-containing compound with distinct properties and uses.
Dichlorotetrasulfane: A precursor in the synthesis of hexasulfane-1,6-dicarbonitrile.
Uniqueness: this compound is unique due to its specific arrangement of sulfur atoms and cyano groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Propiedades
Número CAS |
60583-09-7 |
|---|---|
Fórmula molecular |
C2N2S6 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
(cyanopentasulfanyl) thiocyanate |
InChI |
InChI=1S/C2N2S6/c3-1-5-7-9-10-8-6-2-4 |
Clave InChI |
RHEZOHDJBCZEFN-UHFFFAOYSA-N |
SMILES canónico |
C(#N)SSSSSSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)

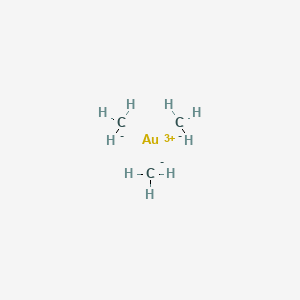
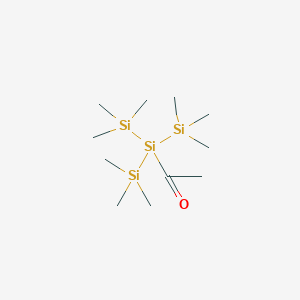
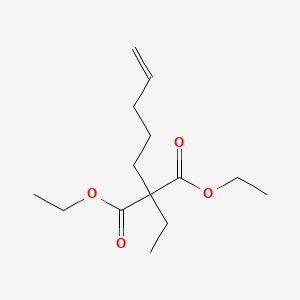
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

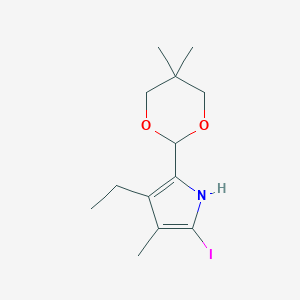
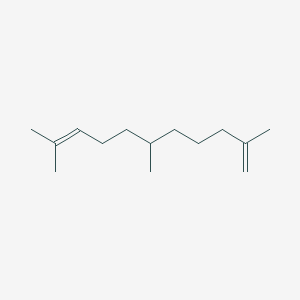
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
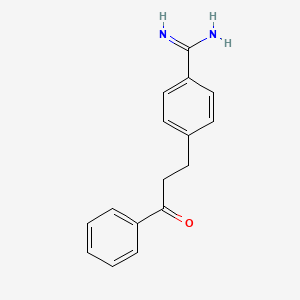
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
